molecular formula C14H11FN2O B7900239 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one

1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B7900239
M. Wt: 242.25 g/mol
InChI Key: LZDVUVQNYRCLAB-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with benzyl halides and fluorinated reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a benzyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the benzyl group increases its potential for interactions with biological targets .

Biological Activity

1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1519538-34-1) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C14H11FN2O
  • Molecular Weight: 242.25 g/mol
  • InChIKey: LZDVUVQNYRCLAB-UHFFFAOYSA-N

Anticancer Activity

Benzimidazole derivatives, including this compound, have shown promising anticancer properties. In a study focusing on various benzimidazole compounds, it was reported that derivatives with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines. For instance, compounds were evaluated for their IC50 values against human colon adenocarcinoma and breast cancer cell lines, showing potent antiproliferative activity .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
1-Benzyl-6-fluoro...Human Colon Adenocarcinoma (HT-29)92.4
Other Benzimidazole DerivativeBreast CancerVaries

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, the compound showed higher efficacy against yeast compared to bacteria in comparative studies .

Table 2: Antimicrobial Activity

PathogenActivityReference
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Candida albicansHigher Activity

The mechanisms by which benzimidazole derivatives exert their biological effects are diverse and include:

  • Inhibition of Enzymes: Many benzimidazole derivatives inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which play a role in cancer progression and inflammation .
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study on the synthesis and evaluation of various benzimidazole derivatives highlighted the structure-activity relationship (SAR) that underpins their biological efficacy. The study found that modifications at specific positions on the benzimidazole ring could enhance anticancer and antimicrobial activities significantly .

Properties

IUPAC Name

3-benzyl-5-fluoro-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-7-12-13(8-11)17(14(18)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVUVQNYRCLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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